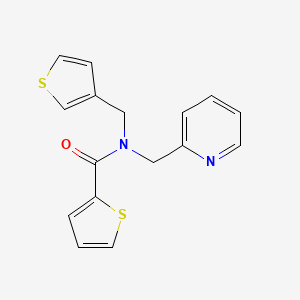

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide

Description

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide is a heterocyclic carboxamide featuring a thiophene-2-carboxamide core with dual substitutions at the amide nitrogen: a pyridin-2-ylmethyl group and a thiophen-3-ylmethyl group. The compound’s design combines aromatic and heteroaromatic substituents, which may influence electronic properties, solubility, and bioactivity .

Properties

IUPAC Name |

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS2/c19-16(15-5-3-8-21-15)18(10-13-6-9-20-12-13)11-14-4-1-2-7-17-14/h1-9,12H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGVBQBTBIROPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN(CC2=CSC=C2)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide is a compound characterized by its unique molecular structure, comprising a pyridine ring, thiophene rings, and an amide functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C16H14N2OS2 |

| Molecular Weight | 314.4 g/mol |

| CAS Number | 1235659-34-3 |

Structural Representation

The compound's structure includes multiple functional groups that may contribute to its biological activity. The presence of thiophene and pyridine rings suggests potential interactions with biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions may involve:

- Hydrogen Bonding : Facilitating binding to active sites on proteins.

- π-π Interactions : Enhancing stability and binding affinity through aromatic stacking.

- Hydrophobic Effects : Contributing to the overall binding energy in non-polar environments.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays demonstrated that derivatives of similar structures exhibit significant cytotoxicity against various cancer cell lines, including:

- MCF-7 (Breast Cancer)

- HCT-116 (Colon Cancer)

These studies revealed IC50 values in the micromolar range, indicating effective inhibition of cancer cell proliferation. For example, compounds with similar structural motifs have shown IC50 values as low as 0.48 µM against MCF-7 cells, suggesting that modifications to the thiophene and pyridine components could enhance potency .

Enzyme Inhibition Studies

Research has also indicated that this compound may act as a GSK-3β inhibitor. This enzyme is implicated in various cellular processes, including cell proliferation and apoptosis. Inhibition of GSK-3β has been associated with anti-inflammatory effects and potential therapeutic benefits in neurodegenerative diseases .

Case Studies and Research Findings

- Anticancer Properties : A study evaluated the cytotoxic effects of similar thiophene-based compounds on human leukemia cell lines, revealing that modifications in the thiophene structure could significantly enhance anticancer activity .

- GSK-3β Inhibition : Another research highlighted the design and synthesis of compounds based on the structure of this compound, demonstrating promising results as GSK-3β inhibitors with potential applications in treating neuroinflammation .

- Biochemical Assays : The compound has been utilized as a probe in biochemical assays to study enzyme interactions, showcasing its versatility in research applications beyond medicinal chemistry .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. The compound can be synthesized through the acylation of thiophene derivatives with pyridine-based amines. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies, it has shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, compounds derived from thiophene carboxamides have been reported to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Comparison

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| N-(pyridin-2-ylmethyl)-... | High (Inhibition Zone: 20 mm) | Moderate (Inhibition Zone: 15 mm) |

| Control (Ampicillin) | Very High (Inhibition Zone: 25 mm) | High (Inhibition Zone: 22 mm) |

Antioxidant Properties

The compound also demonstrates antioxidant activity, which is crucial in combating oxidative stress-related diseases. Using the ABTS method, it has been shown to significantly reduce free radicals, indicating its potential as a therapeutic agent in conditions where oxidative damage is a concern .

Anticancer Potential

Recent studies have highlighted the anticancer properties of thiophene derivatives, including this compound. The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro, showing promise as a lead compound for drug development targeting various cancer types .

Table 2: Anticancer Activity Overview

| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF7 | 20 | Cell cycle arrest |

Case Study 1: Antibacterial Screening

A study conducted on a series of thiophene derivatives, including this compound, demonstrated that these compounds possess higher antibacterial activity compared to traditional antibiotics. The screening involved testing against clinical isolates and yielded promising results that suggest further exploration in clinical settings .

Case Study 2: Antioxidant Efficacy

In another investigation focusing on antioxidant properties, this compound was evaluated alongside established antioxidants like ascorbic acid. The results indicated that this compound exhibited comparable or superior activity in scavenging free radicals, making it a candidate for formulations aimed at reducing oxidative stress .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituent Variations

The table below compares the target compound with structurally related carboxamides:

Key Observations:

- Amide Substituents: The target compound’s dual heteroaromatic substituents (pyridine and thiophene) contrast with the mono-substituted analogs in Compounds 17 and 45. This design may improve binding selectivity or solubility. Compound 17’s thiazole-pyridine substituent and nitro group enhance electron-withdrawing effects, critical for its antibacterial activity . The piperidinylmethyl group in Compounds 42–47 likely improves membrane permeability, a common strategy in anticancer drug design .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions, including:

- Coupling reactions : Suzuki-Miyaura cross-coupling (using Pd catalysts) to introduce thiophene/pyridine moieties .

- Acylation : Formation of the carboxamide group via reaction of acyl chlorides with amines under anhydrous conditions .

- Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) to saturate specific rings, if required .

- Optimization : Use polar aprotic solvents (e.g., DMF), reflux conditions (~80–100°C), and purification via column chromatography or recrystallization to enhance yield (>75%) and purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are most reliable for confirming structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm, pyridine signals at δ 8.0–8.5 ppm) .

- Infrared Spectroscopy (IR) : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-H stretches .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ peak matching theoretical mass) .

- HPLC : Assess purity using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are common impurities generated during synthesis, and how can they be mitigated?

- By-products : Unreacted starting materials, over-coupled derivatives, or oxidized thiophene rings.

- Mitigation :

- Use excess amine in acylation steps to drive reaction completion .

- Employ inert atmospheres (N₂/Ar) to prevent oxidation .

- Purify via gradient elution in flash chromatography (hexane/ethyl acetate) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents?

- Experimental Design :

- Synthesize analogs with modifications to pyridine (e.g., -CH₃, -OCH₃) or thiophene (e.g., -Cl, -F) groups .

- Test in vitro bioactivity (e.g., IC₅₀ in cancer cell lines) and correlate with electronic/logP properties .

- Use molecular docking (AutoDock Vina) to predict binding affinity to targets like kinase enzymes .

Q. How can computational methods resolve contradictions in reported biological activity data?

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., 100 ns trajectories) to assess binding stability under physiological conditions .

- Free Energy Perturbation (FEP) : Quantify the impact of structural modifications (e.g., -CF₃ vs. -CH₃) on binding energy .

- Meta-Analysis : Cross-validate experimental results with public databases (e.g., ChEMBL) to identify outliers or assay-specific biases .

Q. What strategies are effective for resolving crystallographic data ambiguities in structural determination?

- Refinement Software : Use SHELXL for high-resolution refinement, leveraging twin-detection algorithms for twinned crystals .

- Validation Tools : Check geometry (e.g., Ramachandran plots) and electron density maps (e.g., OMIT maps) in Phenix .

- Data Collection : Optimize crystal mounting (e.g., cryo-cooling) and collect high-redundancy data (e.g., 360° φ-scans) to improve completeness (>98%) .

Q. How can advanced spectroscopic techniques elucidate electronic interactions between heterocyclic moieties?

- UV-Vis Spectroscopy : Analyze π→π* transitions (e.g., λmax shifts in DMSO vs. water) to assess conjugation .

- Cyclic Voltammetry : Measure redox potentials to determine HOMO/LUMO levels and charge-transfer capabilities .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electron density distribution .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxicity data across studies?

- Root Causes : Variability in cell lines (e.g., HeLa vs. MCF-7), assay protocols (MTT vs. ATP-based), or compound purity.

- Resolution :

- Standardize assays using NCI-60 cell panels and validate purity via LC-MS .

- Perform dose-response curves in triplicate and report IC₅₀ with 95% confidence intervals .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.